Cas no 1555625-66-5 (2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol)

2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol
- 1555625-66-5
- EN300-1851770
-
- インチ: 1S/C9H11F2NO2/c1-14-9-6(8(13)4-12)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3
- InChIKey: YPUSPDDQDCVMNC-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC(=C1OC)C(CN)O)F
計算された属性
- せいみつぶんしりょう: 203.07578492g/mol
- どういたいしつりょう: 203.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 55.5Ų
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851770-10.0g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 10g |
$4052.0 | 2023-06-01 | ||
Enamine | EN300-1851770-2.5g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 2.5g |
$1848.0 | 2023-09-19 | ||
Enamine | EN300-1851770-0.25g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 0.25g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1851770-5g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 5g |
$2732.0 | 2023-09-19 | ||
Enamine | EN300-1851770-0.1g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 0.1g |
$829.0 | 2023-09-19 | ||
Enamine | EN300-1851770-5.0g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 5g |
$2732.0 | 2023-06-01 | ||
Enamine | EN300-1851770-1.0g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 1g |
$943.0 | 2023-06-01 | ||
Enamine | EN300-1851770-10g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 10g |
$4052.0 | 2023-09-19 | ||
Enamine | EN300-1851770-0.05g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 0.05g |
$792.0 | 2023-09-19 | ||
Enamine | EN300-1851770-0.5g |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |
1555625-66-5 | 0.5g |
$905.0 | 2023-09-19 |
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-olに関する追加情報
Compound CAS No. 1555625-66-5: 2-Amino-1-(3,5-Difluoro-2-Methoxyphenyl)Ethan-1-Ol
The compound with CAS No. 1555625-66-5, commonly referred to as 2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an amino group (-NH₂), a hydroxyl group (-OH), and a substituted phenyl ring with fluorine and methoxy substituents. The combination of these functional groups makes it a versatile compound with potential applications in drug development and related areas.
Recent studies have highlighted the importance of fluorinated aromatic compounds in modern drug design due to their ability to enhance bioavailability, metabolic stability, and target specificity. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring in this compound suggests that it may exhibit favorable pharmacokinetic properties. Additionally, the methoxy group at the 2 position further modulates the electronic and steric properties of the molecule, potentially enhancing its interactions with biological targets.
The synthesis of 2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Advanced techniques such as Ullmann coupling or Suzuki-Miyaura cross-coupling are often employed to introduce the amino and hydroxyl functionalities onto the aromatic ring. These methods ensure high yields and excellent regioselectivity, which are critical for obtaining the desired product with high purity.
From a pharmacological perspective, this compound has shown promising results in preclinical studies targeting various disease states. For instance, research indicates that it may act as a potent inhibitor of certain kinases involved in cancer progression. The hydroxyl group on the ethanamine backbone could play a crucial role in forming hydrogen bonds with key residues in the active site of these enzymes, thereby modulating their activity. Furthermore, its amino group may contribute to its ability to cross cellular membranes, enhancing its bioavailability.
In terms of toxicity profile, preliminary studies suggest that 2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol exhibits low cytotoxicity against normal human cells, which is a critical factor for its potential use as a therapeutic agent. However, further investigations are required to fully understand its safety profile and long-term effects in vivo.
The development of this compound also aligns with current trends in green chemistry, as researchers are increasingly focusing on environmentally friendly synthesis methods. For example, catalytic asymmetric synthesis techniques can be employed to minimize waste and reduce energy consumption during production.
In conclusion, CAS No. 1555625-66-5 (2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol) represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique structure and promising pharmacological properties make it a valuable candidate for further exploration in both academic and industrial settings.
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